molecular formula C8H10N2O B13690150 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine

Cat. No.: B13690150
M. Wt: 150.18 g/mol
InChI Key: YWAXLBNHNWUAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine is a heterocyclic compound with a unique structure that combines elements of pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine typically involves the hydrogenation of intermediate compounds. For instance, one method involves dissolving an intermediate in methanol, degassing the solution with nitrogen, and adding palladium on activated carbon. The mixture is then hydrogenated under an atmosphere of hydrogen at room temperature for 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

  • 5H,7H,8H-pyrano[4,3-b]pyridin-3-amine
  • 5H-Pyrano[4,3-d]pyrimidin-2-amine, 4-chloro-7,8-dihydro-

Comparison: Compared to similar compounds, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of pyridine and pyran rings provides a versatile scaffold for further functionalization and derivatization .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-amine

InChI

InChI=1S/C8H10N2O/c9-8-2-1-6-5-11-4-3-7(6)10-8/h1-2H,3-5H2,(H2,9,10)

InChI Key

YWAXLBNHNWUAFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.